molecular formula C9H10BrNO B1600298 1-(2-Amino-5-bromophenyl)propan-1-one CAS No. 124623-15-0

1-(2-Amino-5-bromophenyl)propan-1-one

Cat. No.: B1600298
CAS No.: 124623-15-0
M. Wt: 228.09 g/mol
InChI Key: QGGYMYVVGFZOCT-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromophenyl)propan-1-one is an organic compound with the molecular formula C9H10BrNO. It is a brominated aromatic ketone, characterized by the presence of an amino group at the ortho position relative to the bromine atom on the benzene ring.

Properties

IUPAC Name

1-(2-amino-5-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGYMYVVGFZOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435343
Record name 1-(2-amino-5-bromophenyl)-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124623-15-0
Record name 1-(2-Amino-5-bromophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124623-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-amino-5-bromophenyl)-propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-5-bromophenyl)propan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-bromophenyl)propan-1-one typically involves the bromination of 2-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting 2-amino-5-bromoacetophenone is then subjected to a Friedel-Crafts acylation using propionyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-bromophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-5-bromophenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Amino-5-bromophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Amino-4-bromophenyl)propan-1-one: Similar structure but with the bromine atom at the para position relative to the amino group.

    1-(2-Amino-5-chlorophenyl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Amino-5-fluorophenyl)propan-1-one: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs .

Biological Activity

1-(2-Amino-5-bromophenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a propan-1-one backbone with an amino group and a bromine substituent on the phenyl ring, which contributes to its reactivity and biological interactions. Its molecular formula is C10H12BrN, with a molecular weight of approximately 232.09 g/mol. The presence of the amino group allows for hydrogen bonding, while the bromine atom may facilitate halogen bonding, enhancing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound has shown promise in antimicrobial applications. The compound has been investigated for its ability to inhibit the growth of various pathogens. For example, in vitro studies have demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating potential as a lead compound for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Data

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. In vitro studies utilizing various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), revealed that this compound can significantly reduce cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects on A549 cells, treatment with 100 µM of this compound resulted in a viability reduction of approximately 70% after 24 hours, compared to untreated controls. This effect was comparable to standard chemotherapeutics like cisplatin .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)% Viability at 100 µM
This compoundA5492530
CisplatinA5491020
DoxorubicinMCF-71525

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The amino group is instrumental in forming hydrogen bonds with enzymes or receptors, potentially modulating their activities. Additionally, the bromine atom's presence may enhance lipophilicity and facilitate membrane penetration, further contributing to its bioactivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring can significantly influence the biological activity of similar compounds. For instance, substituents such as nitro or methoxy groups have been shown to enhance anticancer efficacy by altering electronic properties and steric hindrance .

Table 3: SAR Insights

SubstituentEffect on Activity
Nitro GroupIncreased anticancer activity
Methoxy GroupReduced cytotoxicity
Bromine GroupEnhanced interaction with targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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